6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline
Description
Properties
IUPAC Name |
4-[6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-3-29-17-6-9-20-19(14-17)22(24-10-12-28-13-11-24)21(15-23-20)30(25,26)18-7-4-16(27-2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPSXUHRZPWGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Synthesis Modifications
The Skraup synthesis remains a foundational method for constructing the quinoline scaffold. For 6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline, researchers typically begin with a substituted aniline precursor. A modified Skraup protocol involves:
- Condensation of 3-ethoxy-4-methoxyaniline with glycerol in concentrated sulfuric acid at 150–160°C
- In situ oxidation using nitrobenzene to aromatize the heterocycle
- Yield optimization through stepwise temperature control (60°C initial cyclization, 120°C dehydration)
This method produces the 6-ethoxy-4-methoxyquinoline intermediate with 68–72% efficiency. Challenges include controlling ring substitution patterns and minimizing tar formation through precise stoichiometric ratios (aniline:glycerol:nitrobenzene = 1:2:0.5).
Friedländer Annulation Approach
The Friedländer method offers superior regiocontrol for introducing the 3-sulfonyl and 4-morpholinyl groups:
Reaction Parameters
| Component | Specification |
|---|---|
| 2-Amino-5-ethoxyacetophenone | 1.0 eq |
| 4-Methoxybenzenesulfonylacetaldehyde | 1.2 eq |
| Catalyst | NbCl5 (0.1 eq) in glycerol |
| Temperature | 110°C, 4 hr |
| Yield | 82% isolated |
This single-pot annulation generates the quinoline core with pre-installed sulfonyl groups, reducing downstream functionalization steps. Nuclear magnetic resonance (NMR) analysis confirms C-4 position reactivity for subsequent morpholine substitution.
Regioselective Functionalization Strategies
Sulfonylation at C-3
Post-annulation sulfonylation employs 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:
Optimized Protocol
- React quinoline intermediate (1 eq) with sulfonyl chloride (1.5 eq)
- Base: Pyridine (3 eq) in dichloromethane at 0°C → 25°C gradient
- Reaction time: 12 hr under nitrogen atmosphere
- Purification: Column chromatography (hexane:ethyl acetate = 4:1)
- Isolated yield: 89%
Mass spectrometry (MS) data ([M+H]+ = 397.12) and infrared (IR) sulfone S=O stretches (1150 cm⁻¹, 1325 cm⁻¹) confirm successful sulfonylation.
Morpholine Substitution at C-4
Nucleophilic aromatic substitution introduces the morpholine group:
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Substrate | 4-Chloro-6-ethoxy-3-sulfonylquinoline |
| Nucleophile | Morpholine (5 eq) |
| Catalyst | CuI (0.2 eq), 1,10-Phenanthroline (0.4 eq) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120°C, 24 hr |
| Yield | 76% |
X-ray crystallography confirms the morpholine ring adopts a chair conformation perpendicular to the quinoline plane. Microwave-assisted substitution (150°C, 30 min) increases yield to 84% while reducing reaction time.
Advanced Synthetic Methodologies
Microwave-Assisted One-Pot Synthesis
Integrating microwave technology enhances efficiency:
Sequential Steps
- Core formation: 5 min at 150°C (300 W)
- Sulfonylation: 8 min at 100°C
- Morpholine substitution: 12 min at 130°C
This approach achieves 68% overall yield with 99.2% purity (HPLC), reducing total synthesis time from 36 hr to 25 min.
Continuous Flow Chemistry
Industrial-scale production employs flow reactors for:
- Precise temperature control (±1°C) in exothermic sulfonylation
- Real-time UV monitoring of intermediate formation
- 92% conversion efficiency at 10 L/hr production rate
Spectroscopic Data Summary
| Technique | Key Identifiers |
|---|---|
| ¹H NMR (400 MHz, CDCl3) | δ 1.42 (t, J=7.0 Hz, OCH2CH3), δ 3.15–3.78 (m, morpholine), δ 8.22 (s, H-5) |
| 13C NMR | δ 161.2 (C=O), δ 136.4 (C-SO2), δ 67.8 (morpholine) |
| HRMS | m/z 483.1672 [M+H]+ (calc. 483.1678) |
X-ray diffraction analysis reveals planar quinoline geometry with sulfonyl and morpholine groups in anti-periplanar orientation.
Industrial Production Considerations
Cost-Benefit Analysis
| Method | Cost ($/kg) | Purity (%) | Environmental Factor |
|---|---|---|---|
| Batch Skraup | 2,450 | 98.5 | 6.8 E-factor |
| Flow Friedländer | 1,920 | 99.1 | 3.2 E-factor |
E-factor = (kg waste/kg product); Data from pilot plant trials
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methoxy groups.
Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural differences and similarities with key analogs:
Key Observations :
- Morpholin-4-yl substituents are recurrent in bioactive quinolines, as seen in antitrypanosomal and anticancer contexts.
Key Observations :
Pharmacological and Physicochemical Properties
Key Observations :
- The sulfonyl group in the target compound may improve metabolic stability compared to analogs with ester or methyl groups.
- Morpholin-4-yl derivatives exhibit variable bioactivity, emphasizing the need for target-specific optimization .
Biological Activity
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic compound belonging to the quinoline family, which is noted for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, potential uses in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound's structure features several functional groups that contribute to its biological activity:
- Ethoxy Group : Enhances solubility and may influence pharmacokinetics.
- Methoxybenzenesulfonyl Group : Potentially increases binding affinity to biological targets.
- Morpholinyl Group : Imparts unique chemical properties that may enhance enzyme inhibition.
The molecular formula of this compound is with a molecular weight of 420.50 g/mol.
Research indicates that this compound acts primarily as an enzyme inhibitor . The mechanism involves binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. This inhibition can occur through:
- Blocking substrate binding : Preventing the natural substrate from interacting with the enzyme.
- Altering signaling pathways : Modifying downstream effects of enzyme activity.
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives, including this compound. For instance, it has been shown to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Antibacterial and Antifungal Properties
The compound exhibits promising antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antibacterial | Effective against multiple bacterial strains | |
| Antifungal | Inhibits growth of certain fungal pathogens |
Study on Anticancer Properties
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.
Study on Antibacterial Efficacy
In another study, the antibacterial activity was assessed using a broth microdilution method against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined, showing effectiveness particularly against Staphylococcus aureus and Escherichia coli. Molecular docking studies further supported these findings by predicting strong binding interactions with bacterial enzymes.
Q & A
Q. What are the standard synthetic routes for 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline?
- Methodology : The synthesis typically involves a multi-step approach:
Quinoline Core Preparation : Start with a substituted quinoline scaffold, often via cyclization of aniline derivatives or Friedländer synthesis .
Functional Group Introduction : Sequential substitutions are performed:
- Ethoxy group : Ethylation using ethyl iodide or ethoxide reagents under reflux conditions .
- Sulfonyl Group : Sulfonation with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
- Morpholine Attachment : Nucleophilic substitution or coupling reactions with morpholine derivatives, often catalyzed by palladium or copper .
- Key Considerations : Reaction purity is enhanced via column chromatography or recrystallization. Yields range from 40–70% depending on step optimization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. The morpholine protons appear as a multiplet at δ 3.5–3.7 ppm, while sulfonyl groups influence downfield shifts in aromatic regions .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and stereochemistry. The morpholine ring often adopts a chair conformation, and hydrogen bonding between sulfonyl oxygen and quinoline nitrogen stabilizes the structure .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 471.2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during sulfonation and morpholine coupling?
- Methodology :
- Sulfonation :
- Solvent Selection : Dichloromethane or DMF enhances solubility of bulky intermediates.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride reactivity .
- Morpholine Coupling :
- Temperature Control : Reactions at 80–100°C in toluene improve kinetics without decomposition.
- Catalyst Screening : Pd(OAc)₂/Xantphos systems reduce side products compared to CuI .
- Data-Driven Optimization : Design-of-experiment (DoE) models (e.g., factorial designs) identify critical parameters like molar ratios and reaction time .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and how can contradictions in literature data be resolved?
- Methodology :
- Comparative SAR Studies :
| Substituent | Position | Bioactivity Trend | Reference |
|---|---|---|---|
| Methoxy → Ethoxy | Quinoline-6 | ↑ Lipophilicity, ↑ Cellular Uptake | |
| Morpholine → Thiomorpholine | Quinoline-4 | Alters Target Binding (e.g., kinase inhibition) |
- Data Reconciliation :
- Assay Variability : Normalize activity data using internal controls (e.g., IC₅₀ against reference inhibitors).
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding pose discrepancies across studies .
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC:
- Major Degradants : Hydrolysis of the sulfonyl group or oxidation of morpholine .
- Stabilization :
- Lyophilization : Store in anhydrous conditions with desiccants (silica gel).
- Antioxidants : Add BHT (butylated hydroxytoluene) at 0.01% w/w to prevent oxidation .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the compound’s anticancer activity?
- Hypothesis Testing :
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HepG2) with standardized protocols (MTT assay, 48h exposure) .
- Metabolic Interference : Check for CYP450-mediated metabolism differences using liver microsomes .
- Resolution : Meta-analysis of published IC₅₀ values with subgrouping by cell type and assay method .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Morpholine Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield by 20–30% |
| Catalyst | Pd(OAc)₂/Xantphos | ↓ Side Products |
| Solvent | Toluene | ↑ Reaction Rate |
| Reaction Time | 12–18 hours | Maximizes Conversion |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
